Cyclohexane

Catalog No.
S575052
CAS No.
110-82-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane

CAS Number

110-82-7

Product Name

Cyclohexane

IUPAC Name

cyclohexane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2

InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N

SMILES

C1CCCCC1

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
6.54e-04 M
In water, 55 mg/L at 25 °C
Solubility in water at 23.5 °C (w/w): 0.0052%
Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride
Miscible with olive oil
100 mL of methanol dissolves 57 grams cyclohexane at 20 °C
0.055 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0058 (very poor)
Insoluble

Synonyms

Cyclohexane

Canonical SMILES

C1CCCCC1

Solvent:

  • Cyclohexane is a valuable nonpolar solvent , meaning it readily dissolves nonpolar compounds like fats, oils, waxes, and resins. This makes it ideal for:
    • Extracting these compounds from natural materials for further analysis .
    • Studying the physical and chemical properties of nonpolar molecules in solution.
    • Performing organic reactions where a nonpolar environment is desired.

Reference Compound:

  • Cyclohexane's well-defined structure and relatively unreactive nature make it a useful reference compound in various scientific contexts:
    • Nuclear Magnetic Resonance (NMR) spectroscopy: Cyclohexane's distinct peaks serve as a reference for comparing the chemical shifts of other molecules in the spectrum .
    • Calorimetry: The well-defined heat of combustion of cyclohexane is used to calibrate calorimeters, instruments that measure heat flow .

Synthetic Precursor:

  • Cyclohexane serves as a starting material for the synthesis of various important chemicals:
    • Adipic acid: A key component in the production of nylon 6,6 and other engineering plastics .
    • Caprolactam: The building block for nylon 6 .
    • Cyclohexanol and cyclohexanone: Frequently used intermediates in organic synthesis .

Model System:

  • Due to its rigid, chair-like conformation, cyclohexane serves as a model system for studying:
    • Conformational analysis: The study of different spatial arrangements of a molecule .
    • Intermolecular interactions: The forces between molecules, such as van der Waals forces and hydrogen bonding .

Research into Potential Health Risks:

  • While not widely used in consumer products due to safety concerns, cyclohexane exposure is being investigated in relation to:
    • Neurotoxicity: Potential negative effects on the nervous system .
    • Abuse potential: Studies suggest potential for misuse due to its intoxicating properties .

Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4°F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air.
Liquid; OtherSolid, Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, chloroform-like odor.
Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44°F.]

Color/Form

Colorless mobile liquid
Colorless liquid [Note: A solid below 44 degrees F]

XLogP3

3.4

Boiling Point

177.3 °F at 760 mm Hg (NTP, 1992)
80.7 °C
80.7 °C at 760 mm Hg
81 °C
177°F

Flash Point

-4 °F (NTP, 1992)
1 °F (-18 °C) (closed cup)
-18 °C c.c.
0°F

Vapor Density

2.9 (NTP, 1992) (Relative to Air)
2.98 (Air = 1)
Relative vapor density (air = 1): 2.9
2.9

Density

0.779 at 68 °F (USCG, 1999)
0.7781 at 20 °C/4 °C
Relative density (water = 1): 0.8
0.78

LogP

3.44 (LogP)
log Kow = 3.44
3.44
3.4

Odor

Solvent odor; pungent when impure
Pungent petroleum-like odor
Mild sweet odor
Chloroform-like odo

Melting Point

43.7 °F (NTP, 1992)
6.6 °C
6.47 °C
6.5°C
7 °C
44°F

UNII

48K5MKG32S

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Cyclohexane is a colorless liquid. It has a pungent, petroleum-like odor. It is slightly soluble in water. USE: Over 98% of the cyclohexane produced is used to make nylon intermediates. It is used as a solvent for lacquers, resins and synthetic rubber. It can also be used as paint and varnish remover. It is present in all crude oils. It can be released in volcanic emissions, tobacco smoke and plant volatiles. EXPOSURE: People that work in industries where products containing cyclohexane are used will have the highest exposure. Nylon industry workers are the most likely to be exposed. Other industries could include shoe and leather factories, printing plants, and furniture and mechanical industries. The general population may be exposed to cyclohexane from tobacco smoke, gasoline fumes or smog. Cyclohexane can be found at low levels in surface, ground and drinking waters. It can also be found in air. It breaks down in air by reaction with other chemicals. It is expected to rapidly evaporate from soil and water surfaces. Cyclohexane that remains in soil or water may be slowly broken down by microorganisms. It is expected to build up in aquatic organisms. RISK: Cyclohexane can depress the central nervous system in humans. This can cause headache, dizziness, narcosis, and death at high levels of exposure. Dry throat and eye irritation have been reported by people breathing air concentrations of 250 ppm for 4 hours. In laboratory animals, central nervous system depression has been observed in rats and mice breathing high air concentrations. No birth defects or abortions were found in pregnant rats breathing very high air concentrations. No effects on the ability to produce offspring were found in two generations of rats breathing very high air concentrations. The potential for cyclohexane to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or in the U.S. National Toxicology Program Twelfth Report on Carcinogens. The U.S. EPA IRIS Program determined that data are inadequate for an assessment of human carcinogenic potential of cyclohexane. The IRIS document noted that no human data and no adequate studies of cancer in laboratory animals were located. (SRC)

Vapor Pressure

95 mm Hg at 68 °F ; 100 mm Hg at 77.9° F (NTP, 1992)
96.85 mmHg
96.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10.3
78 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.

Other CAS

110-82-7
25012-93-5
68411-76-7

Wikipedia

Cyclohexane

Biological Half Life

50.00 Days
0.22 Days
This article reports the results obtained with the biological and environmental monitoring of occupational exposure to cyclohexane using 1,2-cyclohexanediol (1,2-DIOL) and 1,4-DIOL in urine. The kinetic profile of 1,2-DIOL in urine suggested by a physiologically based pharmacokinetic (PBPK) model was compared with the results obtained in workers. ...Both metabolites have a urinary half-life of close to 18 hr and accumulate during the working week. Comparison between data obtained from a PBPK model and those found in workers suggests that 1,2-DIOL and 1,4-DIOL are urinary metabolites suitable for the biological monitoring of industrial exposure to cyclohexane.

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Benzene can be hydrogenated catalytically to cyclohexane in either the liquid or the vapor phase in the presence of hydrogen. Several cyclohexane processes, which use nickel, platinum, or palladium as the catalyst, have been developed. Usually, the catalyst is supported, e.g., on alumina, but at least one commercial process utilizes Raney nickel.
Occurs in petroleum (0.5-1.0%). Obtained in the distillation of petroleum ... In distillation of petroleum the C4-400 °F boiling range naphthas are fractionated to obtain C5-200 °F naphtha containing 10-14% cyclohexane which on superfractionation yields an 85% concentrate (which is sold as such); further purification /of 85% concentrate cyclohexane/ necessitates isomerization of pentanes to cyclohexane, heat cracking for removing open chain hydrocarbons and sulfuric acid treatment to remove aromatic compounds.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Services
Spent liquid for Polymer manufacturing
Transportation equipment manufacturing
University or college research
Wholesale and retail trade
Cyclohexane: ACTIVE
In recent years, Cosden and Exxon have stopped production.
Cyclohexane can exist in two interconvertible conformations, the boat and the chair. In the chair form its 12 extracyclic bonds fall in two classes: six lie parallel to the main axis of symmetry and are designated /as/ "axial", while six extend radially outward at +/- 109.5 degree angles to the axis and are designated as "equatorial" ... .

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexane; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexane; Matrix: air; Detection Limit: Not reported.
A gas chromatographic system was used to quantitate more than 300 gas-phase cmpd, as hydrocarbons, from roadside ambient air samples. Samples were simultaneously collected in Tedlar bags and on Tenax cartridges. Hydrocarbons from Tedlar bag collected samples were quantitated on a gas chromatograph arranged in a dual column configuration and equipped with a flame ionization detector. The C2 and C3 hydrocarbons were separated on a 5 m long stainless steel column packed with silica gel. C4 to C13 hydrocarbons were separated on a 125 m long glass capillary column containing 7.5% hydrophobic silica. A stainless steel subambient hydrocarbon trap filled with untreated glass wool permitted the concn of at least 4 L of sample at 70% relative humidity. A temperature controller cooled the trap for hydrocarbon concn and thermally described the hydrocarbons for gas chromatographic analysis. This trap extends the detection limits for most hydrocarbons to 15.0 ppt carbon. Hydrocarbons collected on Tenax cartridges were analyzed by gas chromatography/mass spectrometry in order to provide qualitative identification for the peaks obtained from the GC analysis. /SRP: Cyclohexane qualitative, 45th peak on GC/MS in roadside sample hydrocarbons; no quantitative data./

Clinical Laboratory Methods

A gas chromatographic method for analyzing the urinary metabolites ... of cyclohexane (cyclohexanol) was developed. Processing of urine and the gas chromatographic conditions are described. ... The detection limits ranged between 0.2 and 0.7 mg/L and between 0.05 and 0.1 mg/L when a packed or capillary column was used.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.

Interactions

Female mice inhaled 2x10-4 mol/L cyclohexane for 0.5-3 days. No change was noted after 0.5 days in hexobarbital (i) sleeping time or its half-life in plasma. After 1 day there was a decrease by 50 and 60% respectively. A steady state in inactivation was noted during the main increase in dealkylase, reductase, and cytochrome.
Mice (33 males) received one 60 ul application of 0.3% DMBA in benzene followed by a 60 uL/ application of cyclohexane twice/week for 50 weeks. No promoting activity of cyclohexane was observed.

Stability Shelf Life

Most solvents and reagents, as received from the manufacturer, had low levels of peroxides. After opening the container, peroxides were formed rapidly in many solvents.

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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